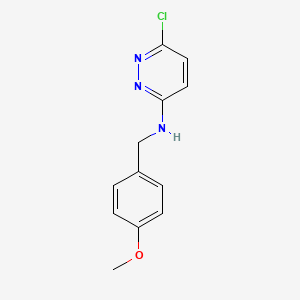

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by its molecular formula C12H12ClN3O and a molecular weight of 249.7 g/mol. This compound is primarily used in laboratory research and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridazine and 4-methoxybenzylamine.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Catalysts: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to accommodate the increased volume of starting materials.

Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Formation of substituted pyridazin-3-amines.

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Aplicaciones Científicas De Investigación

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-N-(4-methylbenzyl)pyridazin-3-amine

- 6-chloro-N-(4-ethoxybenzyl)pyridazin-3-amine

- 6-chloro-N-(4-hydroxybenzyl)pyridazin-3-amine

Uniqueness

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability compared to similar compounds .

Actividad Biológica

6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a pyridazine ring, which is known for its diverse biological activities, and a methoxybenzyl group that enhances its pharmacological properties.

The biological activity of this compound primarily involves interactions with specific molecular targets. The presence of the chloro and methoxy groups may enhance its ability to form hydrogen bonds and participate in π-π interactions with various biological macromolecules, such as proteins and nucleic acids.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyridazinamine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (potential) | |

| Related pyridazine derivatives | Significant antibacterial effects |

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory properties. In related studies, certain pyridazine derivatives demonstrated COX-2 inhibitory activity, which is critical for reducing inflammation. The selectivity index for COX-2 over COX-1 in some derivatives indicates a favorable safety profile.

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Pyridazine derivative A | 0.034 | 0.052 | 1.53 |

| Pyridazine derivative B | 0.045 | 0.080 | 1.78 |

Anticancer Activity

The potential anticancer properties of this compound can be inferred from studies on structurally similar compounds that target specific cancer cell lines. The mechanism often involves inhibition of key enzymes involved in cell proliferation.

Case Studies

- In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of pyridazine derivatives. In one study, compounds exhibited significant reductions in carrageenan-induced paw edema, indicating effective anti-inflammatory action.

- Histopathological Analysis : Safety assessments conducted on related compounds revealed minimal degenerative changes in vital organs such as the liver and kidneys, suggesting that this compound may also be safe for therapeutic use.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the introduction of additional substituents could enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens (e.g., F, Br) | Increased potency against specific targets |

| Variation in alkyl chain length on benzyl group | Altered pharmacokinetics and bioavailability |

Propiedades

IUPAC Name |

6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-14-12-7-6-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQZRFYMDFJRPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598169 |

Source

|

| Record name | 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512803-51-9 |

Source

|

| Record name | 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.